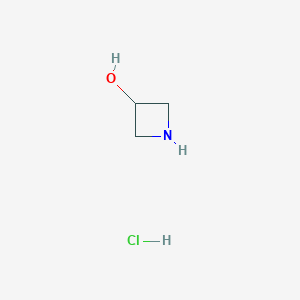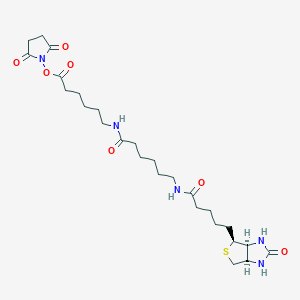
Acide 4-aminopyridine-2-carboxylique
Vue d'ensemble
Description
4-Aminopyridine-2-carboxylic acid, also known as 4-AP, is an organic compound with the molecular formula C5H7NO3. It is a white, odorless, crystalline solid that is soluble in water and other organic solvents. 4-AP is a widely used reagent in organic synthesis and has a variety of applications in the scientific and medical fields.
Applications De Recherche Scientifique
Traitement de l'encéphalopathie KCNA2
La 4-aminopyridine est une option thérapeutique prometteuse pour les patients atteints d'encéphalopathie KCNA2 à gain de fonction . Cette affection se caractérise par l'épilepsie, une déficience intellectuelle et d'autres symptômes neuropsychiatriques . Le bloqueur de canaux K+ 4-aminopyridine peut antagoniser les défauts de gain de fonction causés par des variants de la sous-unité KV1.2 in vitro . Il a été démontré qu'il réduit les amplitudes de courant et les décalages négatifs de l'activation à l'état stationnaire et augmente la fréquence de tir des neurones transfectés . Dans des essais de type n-of-1 menés dans neuf centres différents, 9 patients sur 11 porteurs de tels variants ont bénéficié d'un traitement par la 4-aminopyridine .
Synthèse organique
L'acide 4-aminopyridine-2-carboxylique est une matière première importante dans la synthèse organique . Il est utilisé dans la synthèse d'une large gamme de composés organiques, y compris les produits pharmaceutiques, les produits agrochimiques et les colorants .
Applications agricoles
Dans le domaine agricole, l'this compound est utilisé dans la synthèse de produits agrochimiques . Il s'agit notamment des pesticides, des herbicides et des fongicides qui aident à protéger les cultures contre les ravageurs et les maladies .
Fabrication de colorants
L'this compound est également utilisé dans la production de colorants
Mécanisme D'action
Target of Action
The primary target of 4-Aminopyridine-2-carboxylic acid is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons, and their inhibition can lead to the elongation of action potentials and heightened release of neurotransmitters .
Mode of Action
4-Aminopyridine-2-carboxylic acid interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials, which in turn leads to an increased release of neurotransmitters . The enhanced neuronal signaling is the primary result of this interaction .
Biochemical Pathways
The biochemical pathways affected by 4-Aminopyridine-2-carboxylic acid are primarily those involved in neural transmission . By inhibiting the voltage-gated potassium channels, the compound affects the action potential of neurons, leading to an increase in the release of neurotransmitters . This can enhance synaptic transmission and potentially mitigate neurological disorders .
Pharmacokinetics
It’s worth noting that the compound’s solubility, propensity for lipid interactions, and affinity for selective receptor binding have been investigated . These properties can influence the compound’s bioavailability and its therapeutic capabilities .
Result of Action
The primary molecular and cellular effect of 4-Aminopyridine-2-carboxylic acid’s action is the enhancement of neuronal signaling . This is achieved through the elongation of action potentials and the heightened release of neurotransmitters, which can facilitate synaptic transmission . This has the potential to mitigate neurological disorders .
Action Environment
The action, efficacy, and stability of 4-Aminopyridine-2-carboxylic acid can be influenced by various environmental factors. It’s worth noting that the recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of 4-aminopyridine . These formulations, utilizing nanotechnology, exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .
Orientations Futures
The diversity in the pharmacological activities of aminopyridines has attracted the attention of many researchers to explore the reasons for their wide potential. The various synthetic methods revealed may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .
Analyse Biochimique
Biochemical Properties
It is known that 4-Aminopyridine-2-carboxylic acid can interact with various enzymes, proteins, and other biomolecules in the body . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can interact with various biomolecules, potentially leading to changes in gene expression, enzyme activation or inhibition, and other molecular effects
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 265 °C and a boiling point of 446.3±30.0 °C
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins, potentially influencing its localization or accumulation
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles within the cell via targeting signals or post-translational modifications
Propriétés
IUPAC Name |
4-aminopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZBTJVSAANBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365991 | |
| Record name | 4-Aminopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-36-7 | |
| Record name | 4-Aminopicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100047-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)


![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)




![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)

